Cas no 1806586-05-9 (1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one)

1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one is a brominated and chlorinated aromatic ketone derivative with a hydroxymethyl functional group. This compound features a unique molecular structure combining electrophilic aromatic substitution sites (bromo and hydroxymethyl groups) with a reactive α-chloroketone moiety. The presence of both bromine and chlorine atoms enhances its utility as a versatile synthetic intermediate in organic chemistry, particularly for constructing complex molecular architectures. The hydroxymethyl group provides additional functionality for further derivatization, while the α-chloroketone moiety is valuable for nucleophilic substitution reactions. This compound demonstrates potential applications in pharmaceutical synthesis and materials science due to its multifunctional reactivity profile. Its crystalline nature facilitates purification and characterization processes. The balanced lipophilicity and polarity make it suitable for various reaction conditions in synthetic organic chemistry.
1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one structure
1806586-05-9 structure
Product Name:1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
CAS No:1806586-05-9
MF:C10H10BrClO2
MW:277.542201519012
CID:4970741
Update Time:2025-07-02

1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
    • Inchi: 1S/C10H10BrClO2/c11-10-3-7(6-13)1-2-8(10)4-9(14)5-12/h1-3,13H,4-6H2
    • InChI Key: CWFSPOHFWLQHJD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CO)C=CC=1CC(CCl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • XLogP3: 2
  • Topological Polar Surface Area: 37.3

1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013025357-250mg
1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
1806586-05-9 97%
250mg
494.40 USD 2021-06-24
Alichem
A013025357-500mg
1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
1806586-05-9 97%
500mg
798.70 USD 2021-06-24
Alichem
A013025357-1g
1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
1806586-05-9 97%
1g
1,475.10 USD 2021-06-24

1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one Related Literature

Additional information on 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one

Chemical Profile of 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one (CAS No. 1806586-05-9)

1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one, identified by the CAS number 1806586-05-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural arrangement of bromine, chlorine, and hydroxymethyl substituents on a phenyl ring, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural framework of this compound includes a propanone core substituted at the C3 position with a chlorine atom, while the C2 position of the phenyl ring is brominated. Additionally, the presence of a hydroxymethyl group at the C4 position introduces a polar functional moiety, enhancing its reactivity and solubility in polar solvents. This combination of electronic and steric features makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has shown increasing interest in molecules that exhibit multifunctional properties. The bromo and chloro substituents in 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one serve as versatile handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, often employed in the synthesis of drug candidates targeting various diseases.

One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of pharmacophores. The hydroxymethyl group can be oxidized to an alcohol or further converted into an ether or ester, expanding its utility in drug design. Moreover, the electron-withdrawing nature of the chlorine and bromine atoms can modulate the reactivity of adjacent functional groups, making this molecule a valuable tool for medicinal chemists seeking to optimize bioactivity.

Recent studies have highlighted the importance of phenyl derivatives in drug discovery. Compounds containing phenyl rings with electron-donating or withdrawing substituents have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and hydroxymethyl groups in 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one suggests that it may exhibit similar bioactivities or serve as a scaffold for designing new therapeutic agents.

The synthesis of this compound typically involves multi-step organic transformations, starting from readily available aromatic precursors. For instance, bromination and chlorination reactions can be performed under controlled conditions to introduce these substituents at specific positions on the phenyl ring. Subsequent functionalization at the propanone core can be achieved through nucleophilic addition or condensation reactions, depending on the desired outcome.

In academic research, 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one has been utilized as a building block in the development of novel heterocyclic compounds. Heterocycles are known for their broad spectrum of biological activities and are frequently incorporated into drug molecules due to their stability and efficacy. By modifying the substituents on this compound, researchers can explore new chemical space and identify compounds with enhanced pharmacological properties.

The compound's solubility profile also plays a crucial role in its application range. The presence of the hydroxymethyl group enhances its solubility in water compared to analogous compounds without this functionality. This property is particularly advantageous for pharmaceutical formulations where aqueous solubility is desirable for oral or injectable drugs.

From an industrial perspective, 1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one represents a valuable intermediate for large-scale synthesis. Its structural complexity allows for diverse modifications, making it suitable for producing a range of derivatives with tailored properties. Companies specializing in fine chemicals often incorporate such intermediates into their product portfolios to meet the growing demand for specialized compounds from academia and pharmaceutical firms.

The safety profile of this compound is another critical consideration. While it does not fall under any hazardous classification categories such as flammability or toxicity that would restrict its use, proper handling procedures must still be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE).

In conclusion,1-(2-Bromo-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one (CAS No. 1806586-05-9) is a multifaceted compound with significant potential in synthetic chemistry and drug development. Its unique structural features offer opportunities for further functionalization and exploration of bioactivity. As research continues to uncover new applications for phenyl derivatives with halogenated and hydroxymethyl substituents,this molecule is poised to remain an important tool in both academic and industrial settings.

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